molecular formula C10H16ClNO B13949800 2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one CAS No. 54152-20-4

2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one

Cat. No.: B13949800
CAS No.: 54152-20-4
M. Wt: 201.69 g/mol
InChI Key: GYWKAEPCFVQPMF-UHFFFAOYSA-N
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Description

3-AZABICYCLO[310]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- can be achieved through several methods. One common approach involves the cyclization of enynes using transition metal catalysis. This method allows for the simultaneous formation of both rings in the bicyclic structure . Another method involves the cyclopropanation of maleimides with N-tosylhydrazones, which is catalyzed by palladium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are optimized for high yields and diastereoselectivity, ensuring the production of the desired isomer . The use of palladium catalysts is common in these processes due to their efficiency and ability to facilitate the formation of the bicyclic structure.

Chemical Reactions Analysis

Types of Reactions

3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

    3-AZABICYCLO[3.1.0]HEXANE: This compound shares the same bicyclic structure but lacks the additional functional groups present in 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL-.

    3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-: This compound is similar but does not have the 1,5-dimethyl substitution.

Uniqueness

The presence of the 2-chloro-1-oxopropyl and 1,5-dimethyl groups in 3-AZABICYCLO[3.1.0]HEXANE, 3-(2-CHLORO-1-OXOPROPYL)-1,5-DIMETHYL- makes it unique. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

54152-20-4

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one

InChI

InChI=1S/C10H16ClNO/c1-7(11)8(13)12-5-9(2)4-10(9,3)6-12/h7H,4-6H2,1-3H3

InChI Key

GYWKAEPCFVQPMF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2(CC2(C1)C)C)Cl

Origin of Product

United States

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